Decyl 9-bromo-9H-fluorene-2-carboxylate
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Overview
Description
Decyl 9-bromo-9H-fluorene-2-carboxylate is a chemical compound with the molecular formula C24H29BrO2. It is an ester derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 9th position of the fluorene ring and a decyl ester group at the 2nd position of the carboxylate group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl 9-bromo-9H-fluorene-2-carboxylate typically involves the esterification of 9-bromo-9H-fluorene-2-carboxylic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Decyl 9-bromo-9H-fluorene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The fluorene ring can be oxidized to form fluorenone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether are used.
Major Products Formed
Substitution Reactions: Formation of substituted fluorene derivatives.
Oxidation Reactions: Formation of fluorenone derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
Decyl 9-bromo-9H-fluorene-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of decyl 9-bromo-9H-fluorene-2-carboxylate is primarily based on its ability to interact with specific molecular targets and pathways. The bromine atom and ester group confer unique reactivity to the compound, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene-9-carboxylic acid, decyl ester: Similar structure but lacks the bromine atom at the 9th position.
2-bromo-9,9-didecyl-9H-fluorene: Contains two decyl groups and a bromine atom but differs in the position of substitution.
2-(Diethylamino)Ethyl 9-Hydroxy-9H-Fluorene-9-Carboxylate Hydrochloride: A derivative with different functional groups and pharmacological properties
Uniqueness
Decyl 9-bromo-9H-fluorene-2-carboxylate is unique due to the presence of both a bromine atom and a decyl ester group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
922499-57-8 |
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Molecular Formula |
C24H29BrO2 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
decyl 9-bromo-9H-fluorene-2-carboxylate |
InChI |
InChI=1S/C24H29BrO2/c1-2-3-4-5-6-7-8-11-16-27-24(26)18-14-15-20-19-12-9-10-13-21(19)23(25)22(20)17-18/h9-10,12-15,17,23H,2-8,11,16H2,1H3 |
InChI Key |
LKKHEQXNIYUQDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2Br |
Origin of Product |
United States |
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